molecular formula C10H8F3NO2 B8473985 1-(2-Nitro-propenyl)-4-trifluoromethyl-benzene

1-(2-Nitro-propenyl)-4-trifluoromethyl-benzene

Cat. No. B8473985
M. Wt: 231.17 g/mol
InChI Key: GUPURCVJIWJCRK-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

1-(2-Nitro-propenyl)-4-trifluoromethyl-benzene (I-43a: 2.85 g, 12.33 mmol) was reacted with LiAlH4 (1.87 g, 49.31 mmol) in dry THF (40 mL). The resulting mixture was refluxed for 5 hours at 70° C. The reaction was monitored by TLC (20% ethylacetate in hexane). The reaction mass was cooled to 0° C., quenched with 10% NaOH solution (2 mL) and stirred for 20 minutes. The precipitated solid was filtered, washed with DCM and concentrated under reduced pressure to afford 2.5 g of the crude product which was used for the next step without further purification. LCMS: m/z=204.1 (M+1)
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]([CH3:16])=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=1)([O-])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].C(OC(=O)C)C>C1COCC1.CCCCCC>[CH3:16][CH:4]([NH2:1])[CH2:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([F:13])([F:14])[F:15])=[CH:10][CH:11]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
[N+](=O)([O-])C(=CC1=CC=C(C=C1)C(F)(F)F)C
Name
Quantity
1.87 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 10% NaOH solution (2 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(CC1=CC=C(C=C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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